REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[C:4]1([CH2:12]Cl)[CH:9]=[CH:8][C:7]([CH2:10]Cl)=[CH:6][CH:5]=1.C[N:15]([CH3:18])C=O>O>[C:4]1([CH2:12][C:18]#[N:15])[CH:9]=[CH:8][C:7]([CH2:10][C:1]#[N:2])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)CCl)CCl
|
Type
|
CUSTOM
|
Details
|
with constant stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermowell, mechanical stirrer
|
Type
|
ADDITION
|
Details
|
electrically heated addition funnel and a condenser
|
Type
|
TEMPERATURE
|
Details
|
such a rate as to maintain the reaction temperature at 60°-65°C
|
Type
|
CUSTOM
|
Details
|
solid precipitation
|
Type
|
ADDITION
|
Details
|
addition
|
Type
|
ADDITION
|
Details
|
At the completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained
|
Type
|
TEMPERATURE
|
Details
|
by external heating for an additional hour
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into 2 liters of water
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with an additional liter of water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)CC#N)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |